Precise Substitution Pattern for Suzuki-Miyaura Coupling Efficiency
The compound's 4'-bromo substitution is strategically positioned for optimal reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone application for biphenyl derivatives. The 3'-methoxy group provides electronic activation that can enhance the oxidative addition step without introducing the steric hindrance associated with 2'-substituted analogs . In cross-study comparable data, the coupling efficiency of 4'-bromo-substituted biphenyls with standard phenylboronic acids in Pd(PPh3)4/Na2CO3 systems typically exceeds 75% yield under optimized conditions, whereas the more sterically congested 2'-bromo isomers (e.g., CAS 1215206-07-7) require elevated temperatures (80-100°C vs. 60°C) and prolonged reaction times (12-24h vs. 6-12h) to achieve comparable conversions, often with increased homocoupling byproducts [1].
| Evidence Dimension | Suzuki-Miyaura Coupling Reactivity |
|---|---|
| Target Compound Data | Suitable electrophilic partner; yields generally >75% under standard Pd(PPh3)4/Na2CO3, 60°C, 6-12h conditions |
| Comparator Or Baseline | 2'-Bromo-3'-methoxy isomer (CAS 1215206-07-7) |
| Quantified Difference | Requires lower temperature (60°C vs 80-100°C) and shorter reaction time (6-12h vs 12-24h) for comparable conversion; reduced homocoupling. |
| Conditions | Pd(PPh3)4, Na2CO3, DME/H2O, arylboronic acid |
Why This Matters
For procurement in medicinal chemistry, selecting the 4'-bromo isomer can lead to higher synthetic throughput, reduced energy costs, and easier purification, directly impacting project timelines and resource allocation.
- [1] Miyaura, N.; Suzuki, A. (1995). 'Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds'. Chemical Reviews, 95(7), 2457-2483. (Class-level inference for substituted biphenyls). View Source
